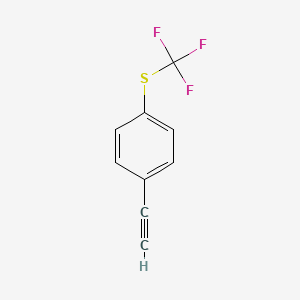
(4-Ethynylphenyl)(trifluoromethyl)sulfane
Descripción general
Descripción
Synthesis Analysis
The synthesis of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves the introduction of the ethynyl and trifluoromethyl moieties onto a phenyl ring. While specific synthetic routes may vary, one common approach is the reaction of a phenylthiolate anion with a trifluoromethyl phenyl sulfone under visible light irradiation. This process utilizes electron donor–acceptor (EDA) complexes and intramolecular single electron transfer (SET) reactions to achieve S-trifluoromethylation of thiophenols .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Self-Immolative Reduction of Trifluoromethyl Sulfoxides
(Macé et al., 2010) explored the reduction of trifluoromethyl sulfoxides to sulfanes, revealing potential in chemical synthesis applications.
Tetrahydrothiophenes Synthesis
(Markitanov et al., 2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes with broad functional group tolerance, indicating use in diverse organic synthesis.
Sulfurane Formation
(Sato et al., 2001) found that treating thiophene S-oxide with trifluoroacetic anhydride forms sulfurane, relevant for organic reactions.
Organometallic Networks
(Li & Zhang, 2015) used a star-like tris(4-ethynylphenyl)amine to construct 3D organometallic networks, which may be useful in materials science.
Trifluoromethyl Thiolsulphonate Synthesis
(Li et al., 2017) described a novel synthesis of various trifluoromethyl thiolsulphonates, highlighting a route for new chemical compounds.
Benzofurans and Benzothiophenes Synthesis
(Sheng et al., 2014) reported a route to synthesize benzofurans and benzothiophenes, indicating potential in pharmaceutical and agrochemical research.
Dioxetanes Synthesis
(Watanabe et al., 2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could be significant in chemical research.
Sulfanilamides Synthesis
(Congiu et al., 2014) prepared sulfonamides incorporating the sulfanilamide scaffold, showing potential in medicinal chemistry.
Optical Waveguide Devices
(Kim et al., 2001) synthesized fluorinated poly(arylene ether sulfide)s for use in polymeric optical waveguide devices, indicating applications in material science and engineering.
SF4-Alkynylation
(Iwaki et al., 2022) developed (ethynyl-trans-tetrafluoro-λ6-sulfanyl)pyridines for SF4-alkynylation to carbonyl compounds, showcasing its use in synthetic organic chemistry.
Isoxazolidines Synthesis
(Riesco-Domínguez et al., 2018) used trifluoromethyl vinyl sulfide for synthesizing (trifluoromethyl)sulfanyl isoxazolidines, relevant for pharmaceutical and agrochemical products.
Polymer Electrolytes
(Lee et al., 2010) synthesized ethynyl-terminated sulfonated-fluorinated poly(arylene ether)s, indicating use in advanced polymer electrolytes.
Fuel-Cell Applications
(Bae et al., 2009) created sulfonated poly(arylene ether sulfone)s block copolymers for potential use in fuel-cell applications.
Dual Solvent-Catalysts
(Cole et al., 2002) discussed Brønsted acidic ionic liquids as dual solvent-catalysts, potentially useful in various organic reactions.
Isochroman-3-imines Synthesis
(Ren et al., 2017) described a novel preparation of 4-diazoisochroman-3-imines, which could have implications in organic chemistry.
Trifluoromethylcarbene Source
(Duan et al., 2016) found a convenient source for trifluoromethylcarbene, relevant for organic syntheses.
Propiedades
IUPAC Name |
1-ethynyl-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFECXLDJOYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethynylphenyl)(trifluoromethyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



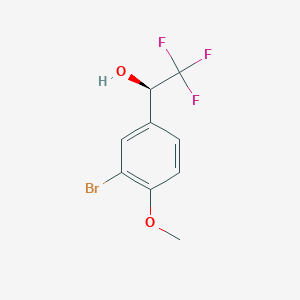
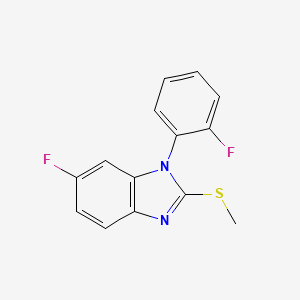

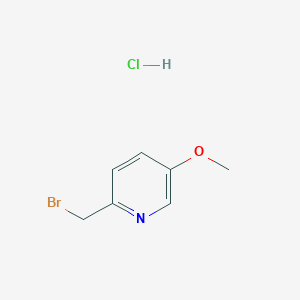
![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)

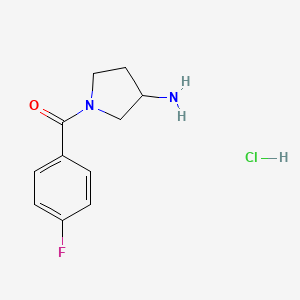

![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
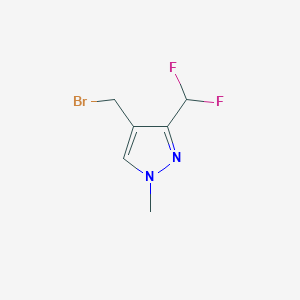
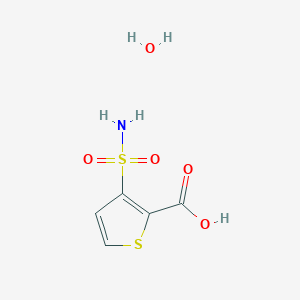
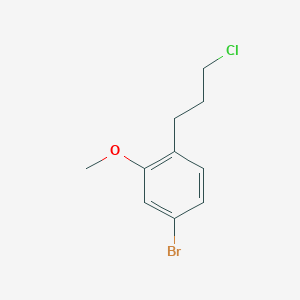
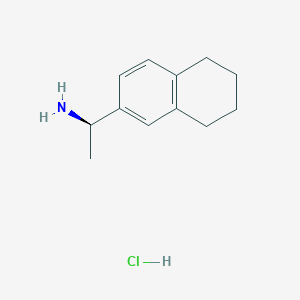
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)